molecular formula C21H15ClF3NO B5099253 N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide

Cat. No.: B5099253
M. Wt: 389.8 g/mol
InChI Key: CAVWPRZSFGLCOJ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is an organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and a diphenylacetamide moiety

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO/c22-16-11-12-18(17(13-16)21(23,24)25)26-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVWPRZSFGLCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
  • N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct physicochemical properties such as increased molecular weight and enhanced stability. This makes it a valuable compound for specific applications where these properties are advantageous .

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